molecular formula C15H16N2O4S B3387109 N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 790271-22-6

N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B3387109
CAS No.: 790271-22-6
M. Wt: 320.4 g/mol
InChI Key: JAODYQUJLOXKCH-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a complex organic compound characterized by its unique structural features, including a benzodioxepine ring fused with a sulfonamide group and an aminophenyl substituent. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps:

    Formation of the Benzodioxepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxepine intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Aminophenyl Group: The final step involves the coupling of the aminophenyl group to the benzodioxepine-sulfonamide intermediate. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines or thiols under specific conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although detailed studies are required to confirm these properties.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)-benzamide: Similar structure but lacks the benzodioxepine ring.

    N-(4-aminophenyl)-sulfonamide: Similar structure but lacks the benzodioxepine ring and has a simpler sulfonamide group.

    N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine: Similar structure but lacks the sulfonamide group.

Uniqueness

N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to the combination of its benzodioxepine ring and sulfonamide group. This dual functionality provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from other similar compounds.

This detailed overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c16-11-2-4-12(5-3-11)17-22(18,19)13-6-7-14-15(10-13)21-9-1-8-20-14/h2-7,10,17H,1,8-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAODYQUJLOXKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001170496
Record name N-(4-Aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790271-22-6
Record name N-(4-Aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-7-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790271-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
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N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
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N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
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N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
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N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Reactant of Route 6
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N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

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